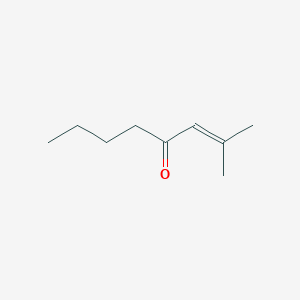
2-methyloct-2-en-4-one
Übersicht
Beschreibung
2-Octen-4-one, 2-methyl-: is an organic compound with the molecular formula C9H16O . It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its distinct odor and is used in various applications, including the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octen-4-one, 2-methyl- can be achieved through several methods. One common approach involves the aldol condensation of 2-methyl-1-pentanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of 2-Octen-4-one, 2-methyl- may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation or recrystallization to achieve high purity levels suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Octen-4-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are often employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted enones or alcohols, depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
2-Octen-4-one, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Octen-4-one, 2-methyl- involves its interaction with specific molecular targets. The compound’s enone structure allows it to act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific context of its use, such as antimicrobial activity or flavor enhancement .
Vergleich Mit ähnlichen Verbindungen
2-Octen-4-one: The parent compound without the methyl substitution.
2-Octen-4-ol: The corresponding alcohol derivative.
2-Octenal: An aldehyde with a similar structure but different functional group.
Uniqueness: 2-Octen-4-one, 2-methyl- is unique due to its specific enone structure with a methyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or odor characteristics are desired .
Eigenschaften
CAS-Nummer |
19860-71-0 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-methyloct-2-en-4-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
XKTQVJODAZKGGU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C=C(C)C |
Kanonische SMILES |
CCCCC(=O)C=C(C)C |
Key on ui other cas no. |
19860-71-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














